Clephedrone is classified as a synthetic cathinone, which are derivatives of the naturally occurring khat plant. These substances are often referred to as "bath salts" and are known for their psychoactive properties. Synthetic cathinones can be categorized into several groups based on their structural modifications, with clephedrone falling under the category of substituted methcathinones due to the presence of a chlorine atom at the para position of the phenyl ring .
The synthesis of clephedrone typically involves a two-step process: bromination followed by amination. The first step involves the bromination of a suitable arylketone, such as 4-methylpropiophenone, to produce an α-bromoketone intermediate. This intermediate is then subjected to nucleophilic substitution with methylamine to yield clephedrone .
The general reaction can be summarized as follows:
This method allows for scalability and can be conducted with basic laboratory equipment, making it accessible for clandestine production .
Clephedrone has a molecular structure characterized by a phenyl ring substituted with a chlorine atom and an amino group connected to a propanone backbone. The structural formula is represented as:
The presence of the chlorine atom influences its pharmacological properties and potency compared to other cathinones. The compound exists predominantly in its hydrochloride salt form, which enhances its solubility and stability .
Clephedrone can undergo various chemical reactions typical of ketones and amines, including oxidation, reduction, and substitution reactions. For instance, it can be oxidized to form corresponding ketones or reduced under specific conditions to yield secondary amines. These reactions are significant for understanding its metabolic pathways and potential degradation products when used recreationally.
Additionally, clephedrone's reactivity with electrophiles or nucleophiles can lead to various derivatives, which may exhibit different pharmacological effects or toxicity profiles .
Clephedrone acts primarily as a stimulant by inhibiting the reuptake of neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain. This mechanism results in increased levels of these neurotransmitters in the synaptic cleft, leading to enhanced mood, increased energy levels, and euphoria.
The specific interactions at the monoamine transporters contribute to its psychoactive effects. Studies indicate that clephedrone may have a higher affinity for dopamine transporters compared to serotonin transporters, influencing its stimulant profile .
These properties are crucial for understanding how clephedrone behaves in various environments, including its stability during storage and its interaction with biological systems .
Clephedrone has been primarily studied within the context of drug abuse and addiction research due to its psychoactive effects. It serves as a model compound for investigating the pharmacological profiles of synthetic cathinones and their potential health risks.
Additionally, clephedrone's synthesis methods are often explored in analytical chemistry for developing detection techniques for illicit drug identification in seized materials. Researchers utilize techniques such as gas chromatography-mass spectrometry and liquid chromatography-mass spectrometry to analyze samples containing clephedrone .
The position of chlorine substitution on clephedrone's phenyl ring constitutes a critical determinant of its biological activity and receptor interactions. Clephedrone (4-CMC) features para-chlorine substitution, distinguishing it from its meta- (3-chloromethcathinone, 3-CMC) and ortho- (2-chloromethcathinone, 2-CMC) positional isomers. This chlorine position profoundly influences electronic distribution, steric bulk, and overall molecular topology:
Table 1: Influence of Chlorine Position on Selected Biological Activities of Chloro-Cathinones [5]
| Cathinone Compound | Chlorine Position | Relative Cytotoxicity (SH-SY5Y LC50) | AChE Inhibition (IC50) Trend | Primary Binding Interactions with AChE (Docking) |
|---|---|---|---|---|
| 2-CMC Analogs | Ortho | Intermediate | Moderate | Primarily CAS; steric hindrance from ortho-Cl |
| 3-CMC Analogs | Meta | Lower (e.g., 3-CBC LC50 ~2.5 mM) | Lower Potency | Variable; weaker CAS/PAS engagement |
| 4-CMC Analogs | Para | Higher (e.g., 4-CBC LC50 ~0.6 mM) | Higher Potency | Strong dual CAS and PAS interactions |
Clephedrone retains the fundamental β-keto phenethylamine backbone characteristic of synthetic cathinones. This scaffold is crucial for its primary mechanism of action as a monoaminergic modulator, while the β-keto group dictates key metabolic pathways:
Table 2: Clephedrone (4-CMC) Receptor Interaction Profile Compared to Mephedrone (4-MMC) [3]
| Activity | Transporter | Clephedrone (4-CMC) Mean ± SEM | Mephedrone (4-MMC) Mean ± SEM |
|---|---|---|---|
| Release Efficacy (EC50) | DAT | 91 ± 11 nM | 103 ± 16 nM |
| NET | 99 ± 18 nM | 83 ± 20 nM | |
| SERT | 169 ± 20 nM | 188 ± 22 nM | |
| Uptake Inhibition (IC50) | DAT | 1014 ± 78 nM | 769 ± 106 nM |
| NET | 559 ± 57 nM | 319 ± 40 nM | |
| SERT | 542 ± 38 nM | 600 ± 99 nM |
Table 3: Major Metabolic Pathways of Clephedrone Involving the β-Keto Phenethylamine Core [4] [9]
| Phase | Metabolic Reaction | Primary Enzyme Systems | Major Metabolites Formed | Consequence for Bioactivity |
|---|---|---|---|---|
| I | Carbonyl Reduction (Keto → OH) | Carbonyl Reductases, Aldo-Keto Reductases | 4-Chloro-N-methylnorephedrine (major), 4-Chloro-N-methylephedrine (minor) | Drastic reduction in DAT/SERT/NET activity; Increased polarity |
| II | Glucuronidation (of reduced OH) | UDP-Glucuronosyltransferases (UGTs) | 4-Chloro-N-methylnorephedrine-glucuronide (major) | Inactive; Highly water-soluble; Renal excretion |
The methylamino group (-N-CH₃) attached to the beta-carbon of the cathinone structure is a key pharmacophore influencing both the pharmacokinetic disposition and pharmacodynamic potency of clephedrone:
Table 4: Pharmacokinetic Parameters of Clephedrone Related to N-Methyl Group Metabolism [9]
| Cathinone | In Vitro t₁/₂ (min) (Human Liver Microsomes) | Intrinsic Clearance (Clᵢₙₜ, μL/min/mg protein) | Clearance Classification | Dominant Metabolic Pathway |
|---|---|---|---|---|
| 4-CMC | 20-40 | 15-30 | Intermediate | Keto-reduction > N-demethylation |
| 4-MDMB | < 10 | > 50 | High | N-demethylation |
| (Reference Compound) |
Table 5: Impact of N-Alkyl Substitution on Transporter Activity Profile in Chloro-Cathinones [3] [5] [7]
| Cathinone | N-Substituent | Primary Mechanism at DAT | Primary Mechanism at SERT | Overall Activity Profile |
|---|---|---|---|---|
| 4-Chloro Cathinone | H (None) | Weak Releaser/Inhibitor | Weak Releaser/Inhibitor | Very Low Potency |
| Clephedrone (4-CMC) | Methyl (-CH₃) | Potent Releaser | Potent Releaser | SNDRA (Balanced DA/5HT/NE release) |
| 4-CEC | Ethyl (-CH₂CH₃) | Releaser/Inhibitor | Releaser/Inhibitor | SNDRA/SNDRI (Shift towards inhibition) |
| 4-CBC | Butyl (-CH₂CH₂CH₂CH₃) | Potent Inhibitor | Weak Inhibitor | NDRI (Dopamine-selective reuptake inhibition) |
CAS No.: 4390-05-0
CAS No.: 10477-99-3
CAS No.: 22642-82-6
CAS No.: 463-82-1